molecular formula C14H15N3O2 B12996259 6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B12996259
M. Wt: 257.29 g/mol
InChI Key: UHACGJHXBUDECG-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazone with an α-bromo ketone, followed by intramolecular cyclization to form the pyrazole ring . The imidazole ring can be introduced through subsequent reactions involving suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its combined imidazole and pyrazole structure, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c1-8-3-5-10(6-4-8)11-7-17-13(15-11)12(14(18)19)9(2)16-17/h3-6,11,15H,7H2,1-2H3,(H,18,19)

InChI Key

UHACGJHXBUDECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN3C(=C(C(=N3)C)C(=O)O)N2

Origin of Product

United States

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